molecular formula C15H20N2O3 B5432238 ethyl 4-{[(cyclopentylamino)carbonyl]amino}benzoate

ethyl 4-{[(cyclopentylamino)carbonyl]amino}benzoate

Cat. No. B5432238
M. Wt: 276.33 g/mol
InChI Key: FICDVTIAVMQVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(cyclopentylamino)carbonyl]amino}benzoate is a chemical compound with the linear formula C16H22N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H22N2O3 . This indicates that the molecule is composed of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards, it’s always recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

ethyl 4-(cyclopentylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-14(18)11-7-9-13(10-8-11)17-15(19)16-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICDVTIAVMQVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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